molecular formula C24H29N3O3S B2380299 N-[({4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}carbamoyl)methyl]-2-phenoxyacetamide CAS No. 433262-09-0

N-[({4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}carbamoyl)methyl]-2-phenoxyacetamide

Cat. No.: B2380299
CAS No.: 433262-09-0
M. Wt: 439.57
InChI Key: WWRAVFWOGUNYBZ-UHFFFAOYSA-N
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Description

N-[({4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}carbamoyl)methyl]-2-phenoxyacetamide is a complex organic compound that features a unique adamantyl group attached to a thiazole ring

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound contains an adamantyl group, which is known to interact with a variety of biological targets . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the presence of the adamantyl group, it is possible that the compound could interact with multiple pathways

Pharmacokinetics

The adamantyl group is known to enhance lipophilicity, which could potentially improve absorption and distribution . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s activity. Specific information on how these factors influence the action of this compound is currently unavailable .

Biochemical Analysis

Biochemical Properties

Adamantane derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the derivative. For instance, some adamantane derivatives have been found to interact with sigma receptors, which are unique classes of receptors that modulate different proteins, including N-methyl-D-aspartate receptor, and Ca2+ ion channels .

Cellular Effects

It is known that adamantane derivatives can have diverse effects on cellular processes, depending on their specific structures and the biomolecules they interact with .

Molecular Mechanism

The Chan–Lam reaction, a copper (II)-catalyzed reaction of amines with arylboronic acids, has been used for the synthesis of N-aryl derivatives of adamantane-containing amines . This suggests that the compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Adamantane derivatives are known for their high reactivity, which could potentially lead to changes in their effects over time .

Dosage Effects in Animal Models

The effects of N-[({4-[(Adamantan-1-yl)methyl]-1,3-thiazol-2-yl}carbamoyl)methyl]-2-phenoxyacetamide at different dosages in animal models have not been specifically studied. The effects of adamantane derivatives can vary with different dosages .

Metabolic Pathways

Adamantane derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Adamantane derivatives are known for their high reactivity, which could potentially influence their localization or accumulation .

Subcellular Localization

The adamantane moiety in the compound could potentially influence its activity or function at the subcellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[({4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}carbamoyl)methyl]-2-phenoxyacetamide typically involves multiple steps. One common route starts with the preparation of the thiazole ring, followed by the introduction of the adamantyl group. The final step involves the acylation of the thiazole derivative with 2-phenoxyacetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[({4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}carbamoyl)methyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyacetyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

N-[({4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}carbamoyl)methyl]-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability.

Comparison with Similar Compounds

Similar Compounds

    N-[({4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}carbamoyl)methyl]-2-phenoxyacetamide: shares similarities with other adamantyl-containing thiazole derivatives.

    4,4’-Dichlorobenzophenone: Another compound with a complex structure, used in different applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the thiazole ring provides a versatile platform for further functionalization.

Properties

IUPAC Name

N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S/c28-21(13-25-22(29)14-30-20-4-2-1-3-5-20)27-23-26-19(15-31-23)12-24-9-16-6-17(10-24)8-18(7-16)11-24/h1-5,15-18H,6-14H2,(H,25,29)(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRAVFWOGUNYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC4=CSC(=N4)NC(=O)CNC(=O)COC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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